1,3-Dibromoazulene
Overview
Description
1,3-Dibromoazulene is a chemical compound with the molecular formula C10H6Br2 . It has a molecular weight of 285.96 . The compound is a dark green to dark purple to black powder or crystal .
Synthesis Analysis
1,3-Dibromoazulene can be synthesized through various methods. One such method involves the Grignard reaction of 1,3-dibromoazulene with 2-bromo-3-alkylthiophene . Another method involves the reaction between 1,3-dibromoazulene and diarylamine . The synthesis of azulene-containing homo- and copolymers has also been reported, where 1,3-dibromoazulene was used as a key building block .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromoazulene consists of a fused five and seven-membered ring structure . This structure allows it to be incorporated onto the polymer backbone through either of these rings or by involving both the rings .
Chemical Reactions Analysis
1,3-Dibromoazulene has been used in various chemical reactions. For instance, it has been used in the synthesis of 1,3-polyazulene through the Yamamoto protocol . It has also been used in surface-assisted synthesis on a copper (111) surface .
Physical And Chemical Properties Analysis
1,3-Dibromoazulene is a solid at 20 degrees Celsius . It is light-sensitive . It has a melting point of 88.0 to 92.0 °C . The compound has a maximum absorption wavelength of 749 nm in benzene .
Scientific Research Applications
Electrical Conductivity in Polymers
1,3-Dibromoazulene, when chemically polymerized, forms 1,3-polyazulene. This polymer exhibits high electrical conductivity and paramagnetic properties due to the formation of cation radicals and di- and polycations upon protonation, as demonstrated in a study by Wang et al. (2003) (Wang, Lai, Kocherginsky, & Kosteski, 2003).
Synthesis of Organic Compounds
1,3-Dibromoazulene is a key precursor in the synthesis of various organic compounds. For instance, Liu Lin (2010) developed a method using 1,3-dibromoazulenes to synthesize 1,3-diformylazulene derivatives with applications in organic chemistry (Liu Lin, 2010).
Surface-Assisted Synthesis
1,3-Dibromoazulene has been used in surface-assisted synthesis to control the formation of organometallic hexamer macrocycles and oligomer chains. This process, studied by Krug et al. (2018), involves thermodynamic control in two-dimensional confinement (Krug, Fan, Fillsack, Glowatzki, Trebel, Heuplick, Koehler, & Gottfried, 2018).
Safety And Hazards
properties
IUPAC Name |
1,3-dibromoazulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXLRDNVSRMWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C=C2Br)Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163412 | |
Record name | Azulene, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoazulene | |
CAS RN |
14658-95-8 | |
Record name | Azulene, 1,3-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azulene, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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